molecular formula C28H34N6O3 B2465787 7-(2,5-dimethylbenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851939-11-2

7-(2,5-dimethylbenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2465787
Número CAS: 851939-11-2
Peso molecular: 502.619
Clave InChI: DQMGGBADWPZIAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a purine derivative featuring a 2,5-dimethylbenzyl group at the N7 position and a 4-(4-methoxyphenyl)piperazine moiety at the C8 methyl position. The purine core is further substituted with methyl groups at N1 and N3, forming a 1,3-dimethyl-1H-purine-2,6-dione scaffold. Such substitutions are designed to modulate receptor binding, solubility, and metabolic stability.

Propiedades

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O3/c1-19-6-7-20(2)21(16-19)17-34-24(29-26-25(34)27(35)31(4)28(36)30(26)3)18-32-12-14-33(15-13-32)22-8-10-23(37-5)11-9-22/h6-11,16H,12-15,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMGGBADWPZIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(2,5-dimethylbenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest due to its potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N6O3C_{23}H_{32}N_6O_3, and it features a complex structure that includes a purine base modified with a piperazine ring and aromatic substituents. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, particularly D3 receptors. This suggests potential use in treating neuropsychiatric disorders by modulating dopaminergic signaling pathways .
  • Inhibition of Tyrosinase Activity : Studies indicate that derivatives of piperazine can inhibit tyrosinase, an enzyme critical in melanin synthesis. This inhibition could have applications in skin lightening agents or treatments for hyperpigmentation .
  • Antioxidant Properties : The structural components may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

Efficacy in In Vitro Studies

Activity IC50 (µM) Reference
Tyrosinase Inhibition0.18
Dopamine D3 Receptor BindingKd values < 10

The compound's effectiveness as a tyrosinase inhibitor was confirmed through various assays, demonstrating significant activity at low micromolar concentrations.

Case Study 1: Tyrosinase Inhibition

A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. Among these, the compound exhibited an IC50 value significantly lower than that of traditional inhibitors like kojic acid, indicating superior efficacy in inhibiting melanin production without cytotoxic effects on B16F10 melanoma cells .

Case Study 2: Neuropharmacological Effects

In a study assessing the affinity of various piperazine analogs for dopamine receptors, the compound displayed notable selectivity for D3 receptors over D2 receptors. This selectivity is crucial for developing treatments targeting specific neuropsychiatric conditions while minimizing side effects associated with broader receptor activation .

Comparación Con Compuestos Similares

Structural Analogs with Piperazine Substitutions

The compound shares structural homology with 1-alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione derivatives (Scheme 33, ). Key differences include:

  • Substituent at N7 : The 2,5-dimethylbenzyl group in the target compound vs. simpler alkyl groups in analogs.

N9-Substituted Purines with Variable Linkers

describes N9-substituted purines with cis/trans-1,4-dichlorobutene or butyne linkers (e.g., compounds 5a–20a). Unlike the target compound, which is substituted at N7 and C8, these analogs feature substitutions at N7.

Key Comparisons :

Feature Target Compound N9-Substituted Analogs (e.g., 5a, 8a)
Substitution Position N7 and C8 N9
Linker Type Piperazine-methyl Cis/trans-butene or butyne
Cytotoxicity Not reported Moderate to high (e.g., compound 13: IC50 = 8.2 µM)
Solubility Likely lower (lipophilic groups) Higher (polar linkers)

Structural Impact :

  • N9-substituted purines with butene/butyne linkers show enhanced cytotoxicity, possibly due to DNA alkylation or intercalation .
  • The target compound’s piperazine-methyl linker may favor receptor binding over direct DNA interactions.

Heterocyclic Diversity and Bioactivity

While and describe non-purine heterocycles (e.g., tetrahydroimidazopyridines, benzodiazepines), their synthesis strategies highlight the importance of substituent positioning and aromatic groups in modulating activity. For example:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate () has a nitro group enhancing electrophilicity, contrasting with the target compound’s methoxy group, which is electron-donating .
  • Such differences underscore how electronic effects influence solubility and target engagement.

Q & A

Q. What are the key steps for synthesizing this purine derivative, and how are reaction conditions optimized?

Synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the purine core via cyclization of intermediates under controlled conditions (e.g., using NaH in DMF at 60–80°C) .
  • Step 2 : Introduction of the 4-(4-methoxyphenyl)piperazine moiety via coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) .
  • Step 3 : Methylation at the 1,3-positions using methyl iodide under basic conditions . Optimization requires precise control of solvent polarity, temperature (often 50–100°C), and reaction time (12–48 hours). HPLC and NMR are critical for monitoring purity (>95%) and structural confirmation .

Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., dimethylbenzyl protons at δ 2.2–2.4 ppm; piperazine methylene at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z for C₃₁H₃₈N₆O₃: ~554.3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the purine core and piperazine linkage .

Q. What are the primary biological targets of this compound, and how are binding affinities measured?

  • Targets : Serotonergic (5-HT₁A/2A) and dopaminergic receptors due to the piperazine-methoxyphenyl motif .
  • Assays : Radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT₁A) quantify IC₅₀ values. Fluorescence polarization assays measure enzyme inhibition (e.g., phosphodiesterases) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent, catalyst loading) using response surface methodology .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during piperazine coupling .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic systems .

Q. How to resolve contradictions in reported biological activity across studies?

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for PDE inhibition may stem from variations in ATP concentration .
  • In Silico Modeling : Molecular docking (AutoDock Vina) identifies binding pose inconsistencies due to conformational flexibility in the piperazine chain .

Q. What strategies validate target engagement in vivo versus in vitro?

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Knockout Models : Use CRISPR-edited cell lines or transgenic animals to confirm receptor-specific effects .
  • PET Imaging : Radiolabel the compound (e.g., ¹⁸F) for real-time target occupancy studies .

Q. How to design SAR studies focusing on the 2,5-dimethylbenzyl and piperazine substituents?

  • Analog Synthesis : Replace dimethylbenzyl with halogenated or electron-deficient aryl groups to assess steric/electronic effects .
  • Piperazine Modifications : Substitute 4-methoxyphenyl with pyridyl or thiophene rings to probe hydrogen-bonding interactions .
  • Activity Cliffs : Use Free-Wilson analysis to quantify contributions of substituents to receptor binding .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioassays?

  • Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based encapsulation .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

Q. What computational tools predict metabolic stability of this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., N-demethylation of the piperazine) .
  • CYP450 Inhibition Assays : Human liver microsomes + LC-MS/MS quantify metabolite formation rates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.